6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
The compound 6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key structural features include:
- Position 3: A thiophen-2-yl group, contributing π-π stacking interactions and modulating electronic properties.
This scaffold is structurally related to compounds targeting kinases, bromodomains (e.g., BRD4), and GABAA receptors, with substitutions at positions 3 and 6 critically influencing bioactivity .
Properties
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4S2/c17-12-5-3-11(4-6-12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-2-1-9-22-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYCAOVUDXICMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazolopyridazine core followed by the introduction of the thiophene and bromophenylmethylsulfanyl groups through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Variations at Position 6
The sulfanyl group at position 6 is a common feature in analogs, but the para-substituent on the benzyl moiety varies significantly:
Key Observations :
Substituent Variations at Position 3
The thiophen-2-yl group at position 3 distinguishes the target compound from analogs with aryl or heteroaryl groups:
Key Observations :
Bromodomain (BRD4) Inhibition
- Target Compound: The 4-bromobenzyl group may mimic acetylated lysine residues, a key feature in BRD4 inhibitors. Structural analogs with ethylpropanoate (e.g., compound 33 in ) showed moderate activity, suggesting bromine’s bulk could improve binding.
- AZD5153: A related bivalent inhibitor with a methoxy-triazolo group exhibits nanomolar potency against BRD4, highlighting the importance of substituent optimization .
GABAA Receptor Modulation
PDE4 Inhibition
Physicochemical Data
Biological Activity
The compound 6-{[(4-bromophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel triazolo-pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its pharmacological properties and therapeutic potential.
Synthesis and Characterization
The synthesis of the compound involves several key steps:
- S-alkylation : The initial step involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone.
- Reduction : The resulting ketone undergoes reduction using sodium borohydride to yield the final product.
Characterization techniques such as IR spectroscopy, NMR (both 1D and 2D), and mass spectrometry were employed to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Recent studies have indicated that triazolo-pyridazine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated moderate cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported as follows:
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
These findings suggest that derivatives of triazolo-pyridazine could serve as promising candidates for cancer therapy due to their ability to inhibit cell growth effectively .
The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of specific kinases such as c-Met kinase. For example, compound 12e showed an IC50 value against c-Met kinase of 0.090 µM, comparable to Foretinib (IC50 = 0.019 µM), indicating a potent inhibitory effect .
Antimicrobial Activity
In addition to anticancer properties, certain triazolo-pyridazine derivatives have shown antimicrobial activity. Compounds synthesized in a related study exhibited broad-spectrum antibacterial effects at minimal inhibitory concentrations (MIC) ranging from 15.62 µg/mL . This suggests potential applications in treating bacterial infections.
Case Studies
Case Study 1: In Vitro Evaluation of Anticancer Activity
In a controlled study, various triazolo-pyridazine derivatives were tested for cytotoxicity using the MTT assay across multiple cancer cell lines. The results indicated that most compounds exhibited moderate to high cytotoxicity with significant selectivity towards cancerous cells over normal cells .
Case Study 2: Antimicrobial Testing
A series of synthesized compounds were evaluated for their antimicrobial properties against common pathogens. The results showed that some derivatives effectively inhibited bacterial growth, supporting further investigation into their use as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
